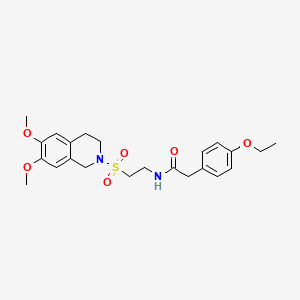
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by multiple functional groups, including an isoquinoline ring, sulfonyl group, ethyl chain, and acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available organic precursors. The isoquinoline core can be synthesized through Pictet-Spengler cyclization of a suitable precursor followed by sulfonylation with a sulfonyl chloride in the presence of a base. Subsequent alkylation with a bromoethyl ether and coupling with 4-ethoxyphenylacetic acid provides the final product.
Industrial Production Methods
Industrial production of this compound may leverage scalable methodologies such as flow chemistry for continuous synthesis, ensuring high yield and purity. Optimization of reaction conditions, including temperature control, solvent selection, and catalyst use, is critical for achieving an efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : Potential oxidative reactions, particularly on the methoxy groups or isoquinoline ring.
Reduction: : Reduction of the sulfonyl group under specific conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions, especially on the aromatic rings and acetamide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Typical reaction conditions involve controlled temperatures, suitable solvents (e.g., dichloromethane or methanol), and catalysts or bases (e.g., triethylamine).
Major Products Formed from These Reactions
Major products depend on the reaction type but may include demethylated derivatives, reduced isoquinoline or sulfonyl structures, and various substituted analogs based on the starting material.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide finds applications in:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Potential probe for studying sulfonamide binding sites.
Medicine: : Investigated for its role in modulating biological pathways, potentially offering therapeutic benefits.
Industry: : As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, possibly through the isoquinoline and sulfonyl functional groups. These interactions can modulate biological pathways, leading to varied physiological effects. Detailed mechanistic studies are essential to elucidate the exact targets and pathways involved.
Comparison with Similar Compounds
Compared to similar sulfonyl isoquinolines and acetamides, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide is unique due to its specific functional group arrangement, offering distinct reactivity and biological properties. Similar compounds include:
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
N-(2-(sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide
These analogs help highlight the unique aspects of the target compound in terms of synthesis, reactivity, and application potential.
Would you like to delve into any specific section or have more information on a particular aspect?
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-4-31-20-7-5-17(6-8-20)13-23(26)24-10-12-32(27,28)25-11-9-18-14-21(29-2)22(30-3)15-19(18)16-25/h5-8,14-15H,4,9-13,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMDDPTZLOCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














